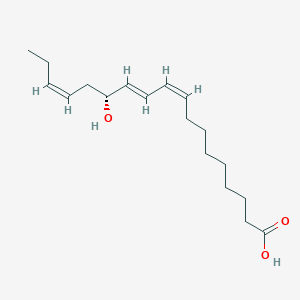
13(R)-Hydroxy-octadeca-(9Z,11E,15Z)trien-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13®-Hydroxy-octadeca-(9Z,11E,15Z)trien-oic acid is a hydroxy fatty acid derived from linolenic acid. It is a member of the oxylipin family, which are oxygenated derivatives of polyunsaturated fatty acids. This compound is known for its role in plant defense mechanisms and signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13®-Hydroxy-octadeca-(9Z,11E,15Z)trien-oic acid typically involves the enzymatic oxidation of linolenic acid. The key enzyme involved in this process is lipoxygenase, which catalyzes the oxygenation of linolenic acid to produce hydroperoxides. These hydroperoxides are then reduced to form the hydroxy fatty acid.
Industrial Production Methods
Industrial production of 13®-Hydroxy-octadeca-(9Z,11E,15Z)trien-oic acid is often achieved through biotechnological processes involving the cultivation of microorganisms or plants that naturally produce the enzyme lipoxygenase. The harvested biomass is then processed to extract and purify the compound.
Chemical Reactions Analysis
Types of Reactions
13®-Hydroxy-octadeca-(9Z,11E,15Z)trien-oic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxy group to a hydrogen atom, forming a saturated fatty acid.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 13-keto-octadeca-(9Z,11E,15Z)trien-oic acid.
Reduction: Formation of octadeca-(9Z,11E,15Z)trienoic acid.
Substitution: Formation of 13-chloro-octadeca-(9Z,11E,15Z)trien-oic acid.
Scientific Research Applications
13®-Hydroxy-octadeca-(9Z,11E,15Z)trien-oic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other oxylipins and as a standard in analytical chemistry.
Biology: Studied for its role in plant defense mechanisms and signaling pathways.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of bio-based materials and as a component in cosmetic formulations.
Mechanism of Action
The mechanism of action of 13®-Hydroxy-octadeca-(9Z,11E,15Z)trien-oic acid involves its interaction with specific molecular targets and pathways. In plants, it acts as a signaling molecule that activates defense responses against pathogens. The compound binds to receptors and triggers a cascade of events leading to the production of defense-related proteins and secondary metabolites.
Comparison with Similar Compounds
Similar Compounds
- 13(S)-Hydroxy-octadeca-(9Z,11E,15Z)trien-oic acid
- 12-oxo-phytodienoic acid
- 9-Hydroxy-octadeca-(10E,12Z,15Z)trien-oic acid
Uniqueness
13®-Hydroxy-octadeca-(9Z,11E,15Z)trien-oic acid is unique due to its specific stereochemistry and its role in plant defense mechanisms. Unlike its isomer 13(S)-Hydroxy-octadeca-(9Z,11E,15Z)trien-oic acid, the ®-enantiomer is more active in certain biological processes. Additionally, its structure allows for specific interactions with enzymes and receptors, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
133397-69-0 |
|---|---|
Molecular Formula |
C18H30O3 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
(9Z,11E,13R,15Z)-13-hydroxyoctadeca-9,11,15-trienoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h3,7,9,11-12,15,17,19H,2,4-6,8,10,13-14,16H2,1H3,(H,20,21)/b9-7-,11-3-,15-12+/t17-/m1/s1 |
InChI Key |
KLLGGGQNRTVBSU-YVCRHRKHSA-N |
Isomeric SMILES |
CC/C=C\C[C@H](/C=C/C=C\CCCCCCCC(=O)O)O |
Canonical SMILES |
CCC=CCC(C=CC=CCCCCCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


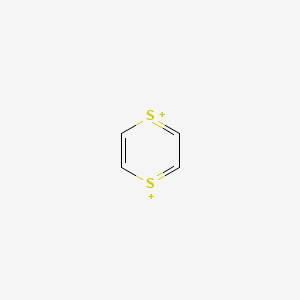

![1-[2-(1-Methyl-1H-imidazol-2-yl)prop-2-en-1-yl]cyclohexan-1-ol](/img/structure/B14283601.png)
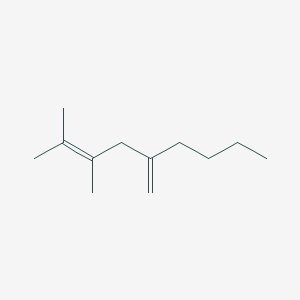
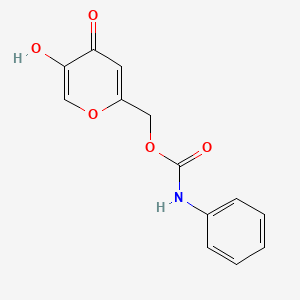
![Acetic acid;[2-(2-hydroxyethyl)phenyl] acetate](/img/structure/B14283625.png)
![2,4-Dichloro-1-[ethoxy(propylsulfinyl)phosphoryl]oxybenzene](/img/structure/B14283633.png)
![1,1',1''-{[(6-Bromohexyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14283637.png)


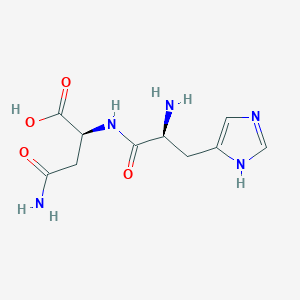
![2-Diazonio-1-[2-(octa-1,7-diyn-1-yl)phenyl]prop-1-en-1-olate](/img/structure/B14283671.png)
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5-hexadecyl-5,6-dihydro-](/img/structure/B14283675.png)

